1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine

SYK inhibition FLT3 inhibition kinase selectivity

1-Methanesulfonyl-2,3-dihydro-1H-indol-4-amine (CAS 1339796-41-6) is a heterocyclic organic compound featuring an indoline (2,3-dihydro-1H-indole) core substituted with a methanesulfonyl group at the N1 position and a primary amine at the C4 position. This compound serves as the core structural scaffold for the investigational therapeutic agent TAK-659 (mivavotinib), a synthetic organic small molecule developed as an orally available dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3).

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
CAS No. 1339796-41-6
Cat. No. B1376703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine
CAS1339796-41-6
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC2=C(C=CC=C21)N
InChIInChI=1S/C9H12N2O2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6,10H2,1H3
InChIKeyFEJPZDQGLGZHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-659: Core Scaffold and Classification


1-Methanesulfonyl-2,3-dihydro-1H-indol-4-amine (CAS 1339796-41-6) is a heterocyclic organic compound featuring an indoline (2,3-dihydro-1H-indole) core substituted with a methanesulfonyl group at the N1 position and a primary amine at the C4 position . This compound serves as the core structural scaffold for the investigational therapeutic agent TAK-659 (mivavotinib), a synthetic organic small molecule developed as an orally available dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. The compound is primarily utilized as a research chemical and building block in medicinal chemistry and preclinical oncology research .

TAK-659: Isomer & Analog Substitution Risk


The methanesulfonyl substitution at the N1 position and the amine at the C4 position of the indoline scaffold confer distinct target engagement properties that are not retained by positional isomers or unsubstituted analogs. The 4-amino substitution pattern is critical for downstream derivatization leading to dual SYK/FLT3 inhibitory activity, whereas the 5-amino isomer (1-methanesulfonyl-2,3-dihydro-1H-indol-5-amine; CAS 299921-01-0) exhibits fundamentally different biological activity profiles and is associated with distinct therapeutic applications . The N1-methanesulfonyl group modulates electronic properties and metabolic stability compared to N1-methyl or N1-unsubstituted indoline-4-amines. Substitution with an alternative building block lacking these specific substitution patterns results in complete loss of the dual SYK/FLT3 inhibitory phenotype and associated preclinical activity documented below [1].

TAK-659: Quantitative Evidence vs SYK Inhibitors


SYK/FLT3 Inhibition Potency vs R406

TAK-659 demonstrates approximately 13-fold greater potency against SYK (IC50 = 3.2 nM) compared to the reference SYK inhibitor R406 (IC50 = 41 nM), while maintaining potent dual FLT3 inhibition (IC50 = 4.6 nM), a feature absent in R406 which shows 5-fold weaker FLT3 activity [1][2]. This dual SYK/FLT3 inhibitory profile at single-digit nanomolar concentrations represents a quantifiable differentiation from single-target SYK inhibitors.

SYK inhibition FLT3 inhibition kinase selectivity IC50 comparison

Apoptosis in Microenvironment-Protected CLL vs R406

In a co-culture system mimicking the protective bone marrow microenvironment of chronic lymphocytic leukemia (CLL) cells, TAK-659 achieved an LD50 of 16.99 μM, whereas R406 failed to achieve any measurable LD50 under identical conditions [1]. In suspension culture (without microenvironment protection), TAK-659 exhibited an LD50 of 40.39 μM, demonstrating enhanced potency specifically in the physiologically relevant protected state.

CLL apoptosis induction microenvironment protection LD50 comparison

Antiproliferative Effect in FLT3-Mutated AML vs SYK-Selective Agents

In primary AML cells from 49 patients, the dual SYK/FLT3 inhibitors TAK-659 and fostamatinib demonstrated significantly higher antiproliferative effects in FLT3-mutated patients compared to non-mutated patients, a differentiation not observed with SYK-selective inhibitors (entospletinib, RO9021) [1]. This genotype-dependent activity confirms that FLT3 co-inhibition confers a quantifiable advantage in biomarker-defined patient populations.

AML FLT3 mutation antiproliferative activity patient-derived cells

Synergy with BCR Pathway Inhibitors

TAK-659 (0.1 μM) combined with fludarabine (1 μM), ibrutinib (0.1 μM), or idelalisib (0.1 μM) produced cooperative indices of 0.62, 0.68, and 0.18, respectively, indicating strong synergistic apoptosis induction in co-cultured CLL cells [1]. Cooperative index values <1.0 confirm true pharmacological synergy rather than additive effects, with idelalisib showing particularly pronounced synergy (CI=0.18).

combination therapy synergy ibrutinib fludarabine idelalisib

Tumor Growth Inhibition in DLBCL Xenografts

Oral administration of TAK-659 at 60 mg/kg daily produced dose-dependent tumor growth inhibition in diffuse large B-cell lymphoma (DLBCL) xenograft models, with SYK inhibition translating to in vivo antitumor activity [1]. In first-in-human phase 1 studies, TAK-659 achieved an objective response rate of 46% (11/24) in response-evaluable DLBCL patients, including 7 complete responses (29%), while no objective responses were observed in solid tumor patients [2].

xenograft model DLBCL in vivo efficacy oral administration

TAK-659: Evidence-Based Research Applications


SYK/FLT3-Driven Hematologic Malignancy Research

Based on the 3.2 nM SYK IC50 and 4.6 nM FLT3 IC50 [1], this compound is optimally suited for in vitro and in vivo studies of diffuse large B-cell lymphoma (DLBCL), chronic lymphocytic leukemia (CLL), and acute myeloid leukemia (AML). The demonstrated 46% objective response rate in DLBCL patients [2] validates target engagement in B-cell malignancies and supports selection for preclinical efficacy studies in lymphoma models.

Microenvironment-Mediated Chemoresistance in CLL

The unique ability of TAK-659 to overcome stroma-mediated protection (LD50 = 16.99 μM in co-cultured CLL cells vs. no measurable LD50 for comparator R406) [3] makes this compound the preferred choice for research investigating tumor microenvironment-driven drug resistance mechanisms. This application is particularly relevant for studies examining bone marrow and lymph node niche protection in B-cell malignancies.

Combination Screening with BCR Inhibitors

Demonstrated synergistic apoptosis induction with ibrutinib (CI=0.68), fludarabine (CI=0.62), and idelalisib (CI=0.18) [3] supports the use of TAK-659 in combination screening programs. Research programs evaluating rational combination strategies for B-cell malignancies should prioritize this compound for co-administration studies with established BCR signaling inhibitors.

FLT3-Mutation Stratified AML Studies

The significantly enhanced antiproliferative effect observed in FLT3-mutated primary AML cells compared to non-mutated cells [4] positions TAK-659 for use in biomarker-stratified research. Studies requiring genotype-specific evaluation of SYK/FLT3 inhibition in AML should utilize this compound as the dual-targeting tool of choice.

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